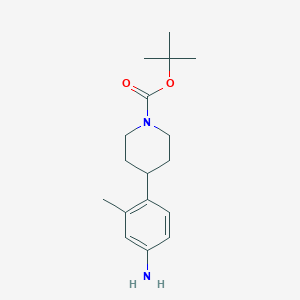

2-(tert-Butyl)-4-chloropyridine

Vue d'ensemble

Description

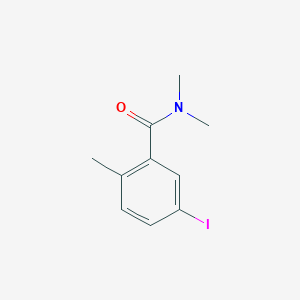

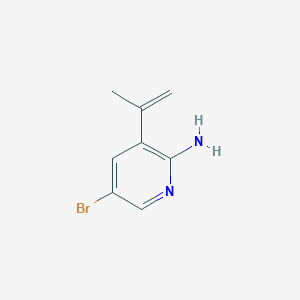

2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .

Applications De Recherche Scientifique

- Application Summary : This research investigates the excited-state relaxation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments .

- Methods of Application : The study used photoexcitation in the deep-UV range. The initially prepared Sx singlet state decays to the S1 state by internal conversion (IC). The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns .

- Results : The T1 triplet state is populated by intersystem crossing (ISC) from S1 with a typical quantum yield of 51–56% and shows a lifetime which is typically in the few microseconds regime .

- Application Summary : This research presents an efficient and mild method for the alkylation of p-cresol with tert-butyl alcohol to synthesize 2-tert-butyl-4-methylphenol .

- Methods of Application : Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .

- Results : The study carried out reaction kinetics and optimized the alkylation reaction process parameters using response surface design based on the Box–Behnken method .

Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents

Alkylation of p-Cresol with tert-Butyl Alcohol

- Application Summary : This research investigates the use of tert-butyl alcohol for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods of Application : The study investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol .

- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .

- Application Summary : BHT is a lipophilic organic compound, chemically a derivative of phenol, that is useful for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .

- Methods of Application : BHT is added to foods and cosmetics as an antioxidant .

- Results : Despite societal concerns over its broad use, BHT is considered “generally recognized as safe” by the U.S. FDA .

- Application Summary : 2-tert-Butylaniline may be used in the preparation of two rotamers, anti- and syn-N,N’-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .

- Methods of Application : The study did not provide specific methods of application .

- Results : The study did not provide specific results .

- Application Summary : This research discusses the use of the tert-butyl group in chemical transformations, its relevance in nature, its implication in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes .

- Methods of Application : The study did not provide specific methods of application .

- Results : The study did not provide specific results .

Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations

Butylated Hydroxytoluene (BHT)

2-tert-Butylaniline

The tert-butyl group in chemistry and biology

- Application Summary : This research presents a practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine .

- Methods of Application : The study features the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature .

- Results : The study did not provide specific results .

- Application Summary : This research discusses the use of the tert-butyl group in chemical transformations, its relevance in nature, its implication in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes .

- Methods of Application : The study did not provide specific methods of application .

- Results : The study did not provide specific results .

A Fast and Practical Synthesis of tert-Butyl Esters

The tert-butyl Group in Chemistry and Biology

Propriétés

IUPAC Name |

2-tert-butyl-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMONDDQCZRCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-4-chloropyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)

![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)

![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)